7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
Description
The compound 7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol belongs to the 8-hydroxyquinoline family, a scaffold renowned for its diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties. Structurally, it features a quinolin-8-ol core substituted at the 7-position with a bifunctional group comprising a 4-ethoxyphenylamino moiety and a pyridin-2-ylmethyl unit. While direct synthesis data for this compound are absent in the provided evidence, its structural analogues (e.g., compounds in ) suggest synthetic routes involving Mannich-type reactions or nucleophilic substitutions to install the amino-methyl bridge .
Properties
IUPAC Name |
7-[(4-ethoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-28-18-11-9-17(10-12-18)26-22(20-7-3-4-14-24-20)19-13-8-16-6-5-15-25-21(16)23(19)27/h3-15,22,26-27H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIYGNLLHIJAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-359594 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield
Chemical Reactions Analysis
WAY-359594 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-359594 is primarily used in scientific research due to its ability to inhibit G protein-coupled receptor kinase 6. This makes it valuable in studies related to cell signaling, receptor function, and drug development. It has applications in:
Chemistry: Used as a reference compound in analytical studies.
Biology: Helps in understanding receptor functions and signaling pathways.
Medicine: Potential applications in developing treatments for diseases involving G protein-coupled receptors.
Mechanism of Action
WAY-359594 exerts its effects by inhibiting G protein-coupled receptor kinase 6. This inhibition prevents the phosphorylation of the receptor, thereby modulating its activity and downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The physicochemical properties of 8-hydroxyquinoline derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Property Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents (R1/R2) | Melting Point (°C) | logP* | References |
|---|---|---|---|---|---|---|
| 7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol (Target) | C23H21N3O2 | 371.44 | R1 = 4-Ethoxyphenyl, R2 = Pyridin-2-yl | N/A | ~3.5† | - |
| 7-((Phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (Compound 3, ) | C21H17N3O | 327.38 | R1 = Phenyl, R2 = Pyridin-2-yl | 129–130 | 3.1‡ | |
| 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol () | C21H18N4O | 342.40 | R1 = 6-Methylpyridin-2-yl, R2 = Pyridin-2-yl | N/A | 3.63 | |
| 7-((4-Fluorophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid (Compound 5, ) | C23H17FN2O3 | 388.39 | R1 = 4-Fluorophenyl, R2 = Benzoic acid | 185–187 | N/A | |
| 7-{[(Pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol () | C22H16F3N3O | 403.38 | R1 = 4-CF3-Phenyl, R2 = Pyridin-2-yl | N/A | >4.0§ | |
| 7-((4-Chlorophenyl)(3-hydroxypyridin-2-ylamino)methyl)quinolin-8-ol () | C21H16ClN3O2 | 377.82 | R1 = 4-Chlorophenyl, R2 = 3-Hydroxypyridin-2-yl | N/A | N/A |
*logP values estimated or reported from sources.
†Estimated based on substituent contributions (ethoxy: +0.5 vs. phenyl).
‡Calculated using ’s methodology.
§Trifluoromethyl increases lipophilicity significantly.
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-ethoxy group (target compound) enhances polarity compared to phenyl (Compound 3, logP 3.1) or 4-CF3 (, logP >4.0). This may improve aqueous solubility, critical for bioavailability .
- Halogenated derivatives (e.g., 4-Fluorophenyl in Compound 5, 4-Chlorophenyl in ) exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
Bulky groups like morpholino () or benzoic acid (Compound 5) may restrict molecular flexibility, impacting interaction with target proteins .
Biological Implications :
- While cytoprotective data are sparse in the evidence, trifluoromethyl derivatives () are often associated with enhanced metabolic stability and target engagement due to lipophilicity .
- The 3-hydroxypyridin-2-yl group () introduces additional hydrogen-bonding capacity, which could enhance receptor binding .
Biological Activity
7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is a complex organic compound belonging to the quinoline family, which is widely recognized for its diverse biological activities. This compound's structure includes a quinoline core, an ethoxyphenyl group, and a pyridinyl moiety, contributing to its potential therapeutic applications. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of this compound is C23H21N3O2, with a molecular weight of 371.44 g/mol. The compound's unique structure facilitates interactions with various biological targets, which may lead to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2 |
| Molecular Weight | 371.44 g/mol |
| IUPAC Name | 7-[(4-ethoxyanilino)(pyridin-2-yl)methyl]quinolin-8-ol |
The biological activity of quinoline derivatives, including this compound, often involves:
- Enzyme Inhibition : Quinoline compounds can inhibit various enzymes, impacting metabolic pathways.
- Receptor Interaction : They may act on G-protein coupled receptors (GPCRs), influencing cellular signaling.
- Protein Binding : The formation of complexes with proteins can alter their function and stability.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Several studies have shown that quinoline derivatives possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : These compounds have demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been noted in some quinoline derivatives.
Antitumor Activity
A study assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines, revealing that modifications at the quinoline core significantly enhance potency. The results highlighted that the presence of the ethoxyphenyl group increased selectivity against cancer cells while minimizing toxicity to normal cells .
Antimicrobial Efficacy
In another investigation, this compound was tested against various microbial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties of quinoline derivatives indicated that they could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could be developed for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
